4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20353602
InChI: InChI=1S/C10H10F2N2O/c1-5(15)10(14)6-2-8(11)7(4-13)9(12)3-6/h2-3,5,10,15H,14H2,1H3/t5-,10+/m1/s1
SMILES:
Molecular Formula: C10H10F2N2O
Molecular Weight: 212.20 g/mol

4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile

CAS No.:

Cat. No.: VC20353602

Molecular Formula: C10H10F2N2O

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile -

Specification

Molecular Formula C10H10F2N2O
Molecular Weight 212.20 g/mol
IUPAC Name 4-[(1R,2R)-1-amino-2-hydroxypropyl]-2,6-difluorobenzonitrile
Standard InChI InChI=1S/C10H10F2N2O/c1-5(15)10(14)6-2-8(11)7(4-13)9(12)3-6/h2-3,5,10,15H,14H2,1H3/t5-,10+/m1/s1
Standard InChI Key ZFDXIHZTLYDAOQ-FWOIEVBISA-N
Isomeric SMILES C[C@H]([C@@H](C1=CC(=C(C(=C1)F)C#N)F)N)O
Canonical SMILES CC(C(C1=CC(=C(C(=C1)F)C#N)F)N)O

Introduction

1. Structural Overview

The compound 4-((1R,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile consists of the following key features:

  • A benzene ring substituted with two fluorine atoms at the 2nd and 6th positions.

  • A nitrile group (-C≡N) attached to the benzene ring.

  • A chiral side chain containing an amino group (-NH₂) and a hydroxy group (-OH) in the (1R,2R) configuration.

Molecular Formula:

The molecular formula is C10H10F2N2OC_{10}H_{10}F_2N_2O.

3. Synthesis

General Synthetic Approach:

The synthesis of this compound typically involves:

  • Starting Materials: A benzene derivative with appropriate substituents (e.g., 4-fluorobenzonitrile).

  • Reaction Steps:

    • Introduction of the chiral side chain via enantioselective reactions.

    • Use of protecting groups to ensure regioselectivity and stereoselectivity during functional group transformations.

    • Final deprotection and purification steps.

Example Reaction Scheme:

  • Reacting a precursor like 4-fluorobenzonitrile with a chiral epoxide under basic conditions.

  • The reaction proceeds via nucleophilic attack by an amine to introduce the amino-hydroxypropyl side chain.

4. Applications

Pharmaceutical Potential:

This compound's structure suggests potential biological activity due to its functional groups:

  • The nitrile group is often found in bioactive molecules, including enzyme inhibitors.

  • The amino-hydroxypropyl side chain may enhance solubility and interaction with biological targets.

Chemical Applications:

  • It could serve as an intermediate in the synthesis of more complex molecules.

  • The fluorine atoms enhance metabolic stability, making it valuable in drug development.

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